Vitedoin A
Overview
Description
Vitedoin A is a phenyldihydronaphthalene-type lignan, a class of natural products known for their diverse biological activitiesThis compound has garnered significant attention due to its potent antioxidative and radical-scavenging properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Vitedoin A involves several steps, starting from simple aromatic compounds. The key steps include the formation of the naphthalene core and subsequent functionalization to introduce hydroxyl and methoxy groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound is primarily achieved through extraction from Vitex negundo seeds. The seeds are subjected to solvent extraction using organic solvents such as methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Vitedoin A undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under specific conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Vitedoin A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lignan biosynthesis and reactivity.
Biology: Investigated for its antioxidative and radical-scavenging effects, which are beneficial in protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects in treating diseases such as osteoarthritis and inflammation.
Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.
Mechanism of Action
The mechanism of action of Vitedoin A involves its ability to scavenge free radicals and inhibit oxidative stress. It exerts its effects by interacting with molecular targets such as reactive oxygen species and enzymes involved in oxidative stress pathways. This compound also modulates signaling pathways, including the ERK/NFATc1 pathway, to exert its anti-inflammatory and antioxidative effects .
Comparison with Similar Compounds
Alpha-tocopherol: Another potent antioxidant with similar radical-scavenging properties.
L-cysteine: Known for its antioxidative effects, but Vitedoin A shows stronger activity.
Other lignans: Compounds such as sesamin and pinoresinol, which also exhibit antioxidative and anti-inflammatory properties.
Uniqueness: this compound stands out due to its higher antioxidative activity compared to alpha-tocopherol and L-cysteine. Its ability to inhibit osteoclast differentiation and modulate specific signaling pathways further highlights its unique therapeutic potential .
Properties
IUPAC Name |
(3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-5-methoxy-3,4-dihydronaphthalene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-25-17-8-12(3-5-15(17)23)18-14(10-22)13(9-21)7-11-4-6-16(24)20(26-2)19(11)18/h3-9,14,18,22-24H,10H2,1-2H3/t14-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCZJORNMCGOTR-KBXCAEBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(=CC3=C2C(=C(C=C3)O)OC)C=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@@H]2[C@H](C(=CC3=C2C(=C(C=C3)O)OC)C=O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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